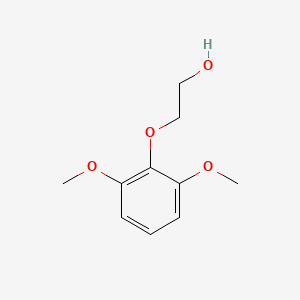

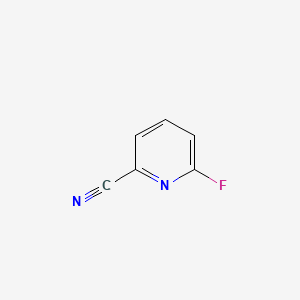

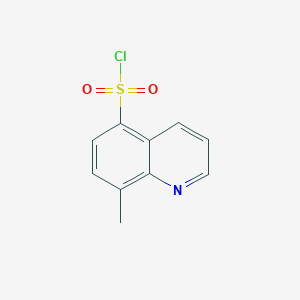

![molecular formula C10H7BrN2S B1355561 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 64677-65-2](/img/structure/B1355561.png)

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re interested in, “6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine”, is a benzothiazole derivative. These compounds often have interesting biological activities .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions .Physical And Chemical Properties Analysis

Benzothiazole derivatives can have a wide range of physical and chemical properties, including varying degrees of solubility, different melting points, and so on .Scientific Research Applications

Pharmacological Applications

Anticonvulsant Properties : Compounds structurally related to 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine have shown significant anticonvulsant activity. For instance, 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one demonstrated substantial efficacy against tonic seizures in an experimental model, without neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Antimicrobial Activity : Several derivatives, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, have been synthesized and show potential antimicrobial properties (Saeed & Rafique, 2013).

Anti-Tumor Activity : Certain benzothiazole derivatives have been evaluated for their anti-tumor effects. For example, compounds like N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine showed promising cytotoxicity against various cancer cell lines (Eshghi et al., 2019).

Chemical Synthesis Applications

Synthesis of Sulfonyl Derivatives : The synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives has been achieved. These compounds may have significant biological activity, suggesting their utility in chemical synthesis and pharmaceutical research (Abbas, 2015).

Corrosion Inhibition : Certain imine derivatives containing benzo[d]thiazole-2-yl groups have been explored for their effectiveness in inhibiting corrosion of mild steel, especially in acidic environments. This application is crucial for industrial settings (Chugh et al., 2019).

Plant-Growth Regulatory Activities : Novel imine derivatives with benzo[d]thiazole and thiazole rings have shown potential as plant-growth regulators, indicating their application in agriculture (Qin et al., 2010).

Safety And Hazards

properties

IUPAC Name |

6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKWJEHBDZIGQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493492 |

Source

|

| Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | |

CAS RN |

64677-65-2 |

Source

|

| Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)